molecular formula C10H11N3OS B2685577 3-amino-N-(4,5-dihydro-1,3-thiazol-2-yl)benzamide CAS No. 1224167-60-5

3-amino-N-(4,5-dihydro-1,3-thiazol-2-yl)benzamide

Cat. No. B2685577
CAS RN: 1224167-60-5
M. Wt: 221.28
InChI Key: GHENYKIFOTYEDB-UHFFFAOYSA-N
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Description

The compound “3-amino-N-(4,5-dihydro-1,3-thiazol-2-yl)benzamide” is a derivative of thiazole . Thiazole derivatives have been found to exhibit a broad spectrum of biological activities, including antimicrobial and anticancer properties. The replacement of the NH2 group with a substituted phenyl ring has been observed to increase the antibacterial activity of the synthesized thiazole derivatives .


Molecular Structure Analysis

The molecular structure of “3-amino-N-(4,5-dihydro-1,3-thiazol-2-yl)benzamide” can be inferred from the IR and NMR spectral data . The IR spectrum shows peaks at 3087 cm-1 (C–H aromatic), 2963, 2893 cm-1 (C–H), 1706 cm-1 (C=O), and 1617 cm-1 (C=C). The 1H-NMR spectrum shows signals at 2.49 (s, 3H, CH3), 6.70–6.73 (d, 2H, J = 8 Hz, Ar–H), 7.99–8.00 (d, 2H, J = 8 Hz, Ar–H), 8.01–8.03 (d, 2H, J = 8 Hz, Ar–H), and 8.17–8.19 (d, 2H, J = 8 Hz, Ar–H). The 13C-NMR spectrum shows signals at 26.2, 117.4, 125.9, 129.6, 130.1, 131.5, 33.3, 134.6, 165.4, and 196.3 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-amino-N-(4,5-dihydro-1,3-thiazol-2-yl)benzamide” can be inferred from the IR and NMR spectral data . The compound is a solid, crystallized from ethanol, with a yield of 2.54 g (97%), and a melting point of 230–232 °C .

Scientific Research Applications

Antioxidant Activity

Thiazole derivatives, which include “3-amino-N-(4,5-dihydro-1,3-thiazol-2-yl)benzamide”, have been found to exhibit antioxidant activity . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.

Analgesic and Anti-inflammatory Activity

Thiazole compounds have been reported to possess analgesic and anti-inflammatory properties . This makes them potential candidates for the development of new pain relief and anti-inflammatory drugs.

Antimicrobial and Antifungal Activity

Thiazole derivatives have shown antimicrobial and antifungal activities . They could be used in the development of new antimicrobial and antifungal agents, which are crucial in the fight against infectious diseases.

Antiviral Activity

Thiazole compounds have been found to exhibit antiviral properties . This suggests that they could be used in the development of new antiviral drugs, which are particularly important in the current global health context.

Diuretic Activity

Thiazole derivatives have been reported to have diuretic effects . Diuretics help the body get rid of excess fluid, mainly water and sodium. They are often used to treat conditions like high blood pressure and heart failure.

Neuroprotective Activity

Thiazole compounds have shown neuroprotective effects . This means they could potentially be used in the treatment of neurodegenerative diseases, such as Alzheimer’s and Parkinson’s disease.

Antitumor and Cytotoxic Activity

Thiazole derivatives have demonstrated antitumor and cytotoxic activities . This suggests that they could be used in the development of new anticancer drugs .

Anticonvulsant Activity

Thiazole compounds have been found to exhibit anticonvulsant properties . This makes them potential candidates for the development of new drugs for the treatment of epilepsy and other seizure disorders.

Future Directions

Thiazole derivatives, including “3-amino-N-(4,5-dihydro-1,3-thiazol-2-yl)benzamide”, have shown promising biological activities, which makes them interesting targets for future research . Further studies could focus on refining the microbiological profile and hit-to-lead optimization .

properties

IUPAC Name

3-amino-N-(4,5-dihydro-1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3OS/c11-8-3-1-2-7(6-8)9(14)13-10-12-4-5-15-10/h1-3,6H,4-5,11H2,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHENYKIFOTYEDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(=N1)NC(=O)C2=CC(=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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